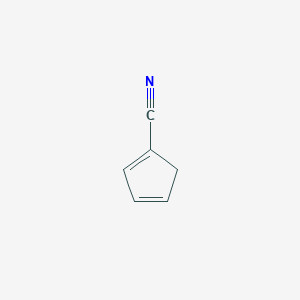
Cyclopentadienecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentadienecarbonitrile is an organic compound with the molecular formula C₆H₅N. It is characterized by a five-membered cyclopentadiene ring bonded to a nitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopentadienecarbonitrile can be synthesized through various methods. One common approach involves the reaction of cyclopentadiene with cyanogen bromide in the presence of a base. This reaction typically occurs under mild conditions and yields this compound as the primary product .
Industrial Production Methods: In an industrial setting, this compound can be produced through large-scale chemical processes that involve the use of specialized reactors and catalysts to optimize yield and purity. The specific details of these methods are often proprietary and vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions: Cyclopentadienecarbonitrile undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is often used for the reduction of the nitrile group.
Substitution: Nucleophiles such as amines and alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Cyclopentadienylamine.
Substitution: Various substituted cyclopentadiene derivatives.
Scientific Research Applications
Cyclopentadienecarbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Research into its potential biological activity and interactions with biomolecules.
Medicine: Investigations into its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which cyclopentadienecarbonitrile exerts its effects depends on the specific reaction or application. In chemical reactions, the nitrile group can act as an electrophile, participating in various nucleophilic addition and substitution reactions. The molecular targets and pathways involved are determined by the specific context of its use .
Comparison with Similar Compounds
- Benzonitrile
- Acetonitrile
- Propionitrile
Cyclopentadienecarbonitrile stands out due to its unique combination of a cyclopentadiene ring and a nitrile group, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
27659-36-5 |
|---|---|
Molecular Formula |
C6H5N |
Molecular Weight |
91.11 g/mol |
IUPAC Name |
cyclopenta-1,3-diene-1-carbonitrile |
InChI |
InChI=1S/C6H5N/c7-5-6-3-1-2-4-6/h1-3H,4H2 |
InChI Key |
KTPNQKDTYCBNCC-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=C1C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















